

In-depth Technical Guide: 3-Butoxy-2,6-difluorophenylboronic Acid

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Compound of Interest

Compound Name: 3-Butoxy-2,6-difluorophenylboronic acid

Cat. No.: B1284279

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Abstract

3-Butoxy-2,6-difluorophenylboronic acid, a fluorinated organoboron compound, presents significant potential in medicinal chemistry and materials science. Its structural features, particularly the presence of fluorine atoms and a butoxy group, are anticipated to enhance metabolic stability, binding selectivity, and solubility of derivative compounds. This guide provides a comprehensive overview of its properties, potential applications, and synthetic considerations, drawing upon available data for the compound and structurally related analogues. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this document also outlines general methodologies for the synthesis and application of similar phenylboronic acids.

Core Properties

Currently, detailed experimental data for **3-Butoxy-2,6-difluorophenylboronic acid** is limited. The following table summarizes available predicted and catalog-based information.

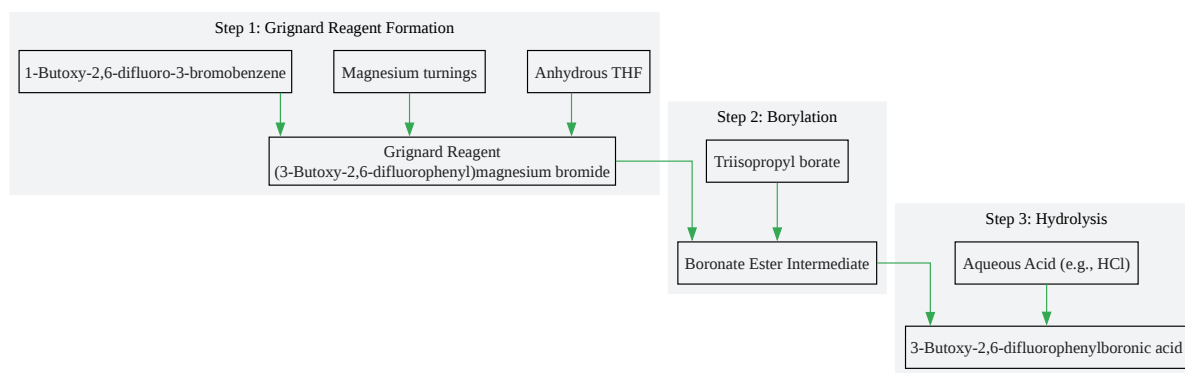
Property	Value	Source
CAS Number	849062-15-3	Sigma-Aldrich, ChemicalBook
Molecular Formula	C ₁₀ H ₁₃ BF ₂ O ₃	ChemicalBook
Molecular Weight	230.02 g/mol	ChemicalBook
Physical Form	White powder	ChemicalBook
Predicted Boiling Point	363.4 ± 52.0 °C	ChemicalBook
Predicted Density	1.22 ± 0.1 g/cm ³	ChemicalBook
Predicted pKa	7.72 ± 0.58	ChemicalBook

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Butoxy-2,6-difluorophenylboronic acid** is not readily available in the surveyed literature, a general synthetic approach can be inferred from established methods for preparing substituted phenylboronic acids. The most common route involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent hydrolysis.

A plausible synthetic workflow is outlined below. Note: This is a generalized protocol and requires optimization for this specific target molecule.

Logical Workflow for Synthesis



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Caption: Generalized synthetic pathway for **3-Butoxy-2,6-difluorophenylboronic acid**.

Detailed Hypothetical Protocol:

- Grignard Reagent Formation:** To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add magnesium turnings. Add a solution of 1-butoxy-2,6-difluoro-3-bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.
- Borylation:** Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF. The reaction is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
- Hydrolysis and Work-up:** The reaction mixture is cooled in an ice bath and quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred for a period to

ensure complete hydrolysis of the boronate ester. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

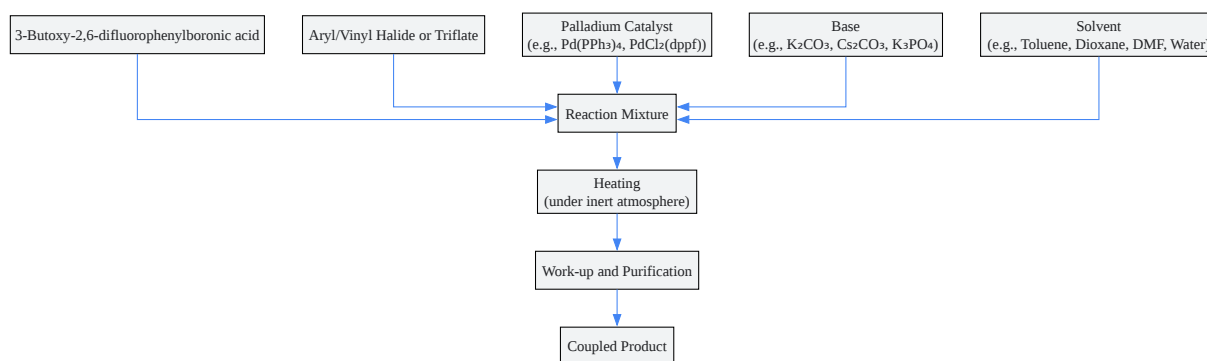
Reactivity and Applications

The primary application of **3-Butoxy-2,6-difluorophenylboronic acid** is expected to be in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.^[1] The presence of fluorine atoms in the molecule can enhance the binding selectivity and metabolic stability of the resulting products, making it an attractive building block in drug discovery.^[1]

General Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, base, and solvent, will depend on the coupling partners.

Experimental Workflow for Suzuki-Miyaura Coupling



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References

- 1. nbinnno.com [nbinnno.com]
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